N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound with a unique structure that combines a furan ring, a cyclopentapyrazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Cyclopentapyrazole Moiety:
Coupling Reactions: The final step involves coupling the furan ring with the cyclopentapyrazole moiety using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(furan-2-yl)butan-2-yl]-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
- N-FURAN-2-YLMETHYL-3-(4-METHOXY-PHENYL)-ACRYLAMIDE
Uniqueness
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22F3N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C18H22F3N3O2/c1-12(8-9-13-5-4-10-26-13)23(2)16(25)11-24-15-7-3-6-14(15)17(22-24)18(19,20)21/h4-5,10,12H,3,6-9,11H2,1-2H3 |
InChI Key |
SUPOTTVAQVLYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)N(C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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